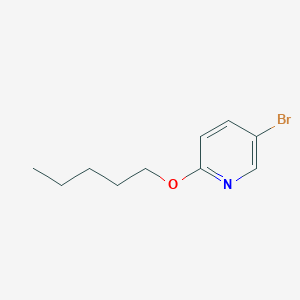
5-Bromo-2-(pentyloxy)pyridine
Übersicht
Beschreibung
5-Bromo-2-(pentyloxy)pyridine is a chemical compound with the molecular formula C10H14BrNO and a molecular weight of 244.13 . It is a valuable building block in organic synthesis .
Synthesis Analysis
The synthesis of 5-Bromo-2-(pentyloxy)pyridine and similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, has been reported to be used in the synthesis of 1°, 2°, and 3° alkyl boronic esters .Molecular Structure Analysis
The InChI code for 5-Bromo-2-(pentyloxy)pyridine is 1S/C10H14BrNO/c1-2-3-4-7-13-9-5-6-10 (11)12-8-9/h5-6,8H,2-4,7H2,1H3 . The InChI key is DBSSHSZZCVYHCV-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving 5-Bromo-2-(pentyloxy)pyridine often involve the use of pinacol boronic esters. Protodeboronation of these esters has been reported, utilizing a radical approach .Wissenschaftliche Forschungsanwendungen
Spectroscopic Characterization and Theoretical Studies
5-Bromo-2-(trifluoromethyl)pyridine, a compound structurally similar to 5-Bromo-2-(pentyloxy)pyridine, has been characterized using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Theoretical studies involving density functional theory (DFT) were conducted to understand its geometric structure, vibrational frequencies, chemical shift values, and non-linear optical (NLO) properties. Additionally, its interaction with pBR322 plasmid DNA and antimicrobial activities were explored, providing insights into its potential application in biophysical studies and antimicrobial research (Vural & Kara, 2017).
Regiocontrolled Polyarylation
A study on the regiocontrolled polyarylation of pyridine highlights a methodological advancement in the synthesis of pentaarylpyridine derivatives, which possess unique photophysical properties. This research underscores the compound's utility in developing environment-sensitive probes, potentially expanding its application in chemical sensors and molecular imaging (Doebelin et al., 2014).
Acidic Properties and Catalytic Investigation
Research on the acidic properties of niobium pentoxide supported on various substrates used pyridine chemisorption to analyze the Bronsted and Lewis acid sites. This work could inform the catalytic applications of pyridine derivatives in heterogeneous catalysis, specifically in enhancing the acidity and reactivity of supported catalysts (Datka et al., 1992).
Synthesis of Novel Pyridine-Based Derivatives
Another study describes the synthesis of novel pyridine derivatives via Suzuki cross-coupling reaction, with potential applications as chiral dopants for liquid crystals. These compounds were also evaluated for their anti-thrombolytic, biofilm inhibition, and haemolytic activities, indicating their potential in medicinal chemistry and material science (Ahmad et al., 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-bromo-2-pentoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-2-3-4-7-13-10-6-5-9(11)8-12-10/h5-6,8H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXXBYWBEGVHTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(pentyloxy)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



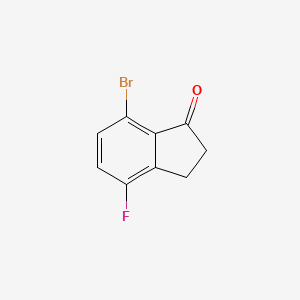
![3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid](/img/structure/B1523316.png)
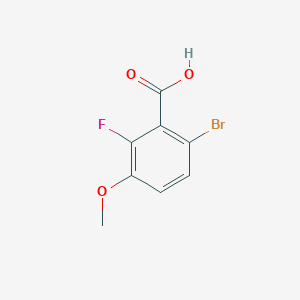
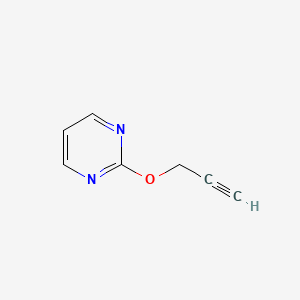
![5-Acetylamino-6-amino-3-methyluracil-[13C4,15N3] (AAMU)](/img/structure/B1523319.png)
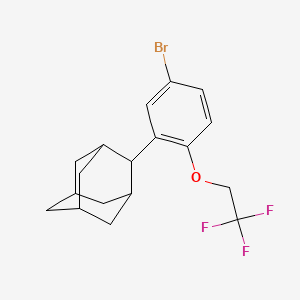
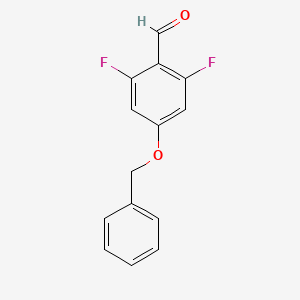
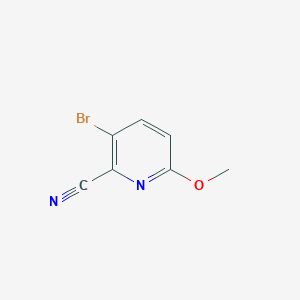
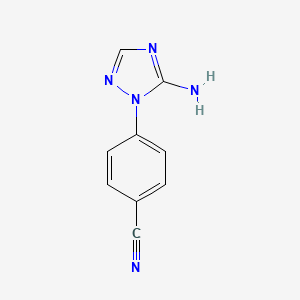
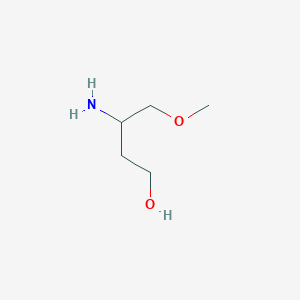
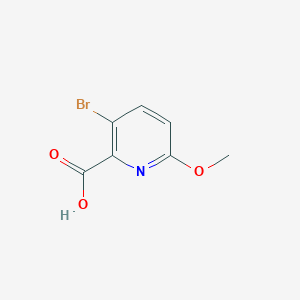
![2-Chloro-6-[2-(pyrrolidin-1-yl)ethoxy]pyridine](/img/structure/B1523332.png)
![{[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]methyl}(methyl)amine dihydrochloride](/img/structure/B1523334.png)
![1-{[(Tert-butoxy)carbonyl]amino}-3-methylcyclohexane-1-carboxylic acid](/img/structure/B1523336.png)